molecular formula C15H17FN4 B6628433 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine

4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine

Cat. No.: B6628433
M. Wt: 272.32 g/mol
InChI Key: YVDQHUCCQJSBSB-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

4-(2-fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c1-11-10-18-15(20-8-6-17-7-9-20)19-14(11)12-4-2-3-5-13(12)16/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDQHUCCQJSBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC=C2F)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine moiety.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the pyrimidine core.

    5-Methyl-2-piperazin-1-ylpyrimidine: Contains the pyrimidine and piperazine moieties but lacks the fluorophenyl group.

Uniqueness

4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine is unique due to the combination of the fluorophenyl, piperazine, and pyrimidine moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications .

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